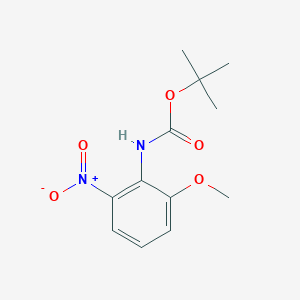

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUDBYPDZQDJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

Introduction

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the ortho-methoxy and nitro groups on the phenyl ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group on the amine, makes it a strategic building block for the construction of complex molecular architectures. The electron-withdrawing nitro group can be a precursor for an amino group via reduction, opening pathways for further functionalization, while the methoxy group influences the electronic properties and steric environment of the molecule.

This technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategy, provide a detailed, field-proven experimental protocol, and discuss the underlying chemical principles and safety considerations. This guide aims to equip the reader with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high-purity final product.

Synthetic Strategy and Core Principles

The synthesis of this compound is achieved through the protection of the amino group of 2-methoxy-6-nitroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a classic example of nucleophilic acyl substitution.

The Role of the Boc Protecting Group

The Boc group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, and its facile removal under moderately acidic conditions.[1] This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxy-6-nitroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The use of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often employed to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate. The reaction with Boc₂O results in the formation of the desired carbamate, along with the byproducts tert-butanol and carbon dioxide.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxy-6-nitroaniline | Reagent | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercially Available |

| Triethylamine (TEA) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-nitroaniline (5.0 g, 29.7 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

-

Base Addition: To the stirred solution, add triethylamine (6.2 mL, 44.6 mmol, 1.5 equiv.).

-

Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (7.8 g, 35.7 mmol, 1.2 equiv.) portion-wise over 10-15 minutes. The reaction is exothermic, and a gentle reflux may be observed. The evolution of carbon dioxide gas will also be apparent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed to obtain the pure product as a solid.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization Data (Predicted and Comparative)

| Technique | Data for tert-Butyl (2-nitrophenyl)carbamate [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.65 (bs, 1H), 8.55 (d, J = 8 Hz, 1H), 8.18 (d, J = 8 Hz, 1H), 7.60 (t, J = 8 Hz, 1H), 7.08 (t, J = 8 Hz, 1H), 1.54 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 |

| Appearance | Yellow solid |

For the target molecule, this compound, one would expect to see an additional singlet in the ¹H NMR spectrum around 3.8-4.0 ppm corresponding to the methoxy protons. The aromatic proton signals will also be different due to the presence of the methoxy group.

FTIR (KBr): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations. The nitro group will exhibit strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Methoxy-6-nitroaniline: This compound is toxic if swallowed and may cause skin and eye irritation.

-

Di-tert-butyl dicarbonate: This reagent is a lachrymator and can cause skin and respiratory irritation. It is also flammable.

-

Triethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye burns.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.

Conclusion

The synthesis of this compound via Boc protection of 2-methoxy-6-nitroaniline is a robust and efficient procedure. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and safety considerations. By following this guide, researchers can confidently synthesize this valuable intermediate for their applications in drug discovery and organic synthesis.

References

-

American Elements. This compound. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

-

Supporting Information for an article. (n.d.). [Link]

-

NIST. tert-Butyl carbamate. [Link]

- Google Patents.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). [Link]

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

-

NIST. Butyl carbamate. [Link]

-

SpectraBase. Tert-butyl (2-formyl-6-methoxyphenyl)carbamate. [Link]

-

ResearchGate. tert-Butyl methoxy(2-propynyl)carbamate. (2001). [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

Sources

An In-depth Technical Guide to tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

Introduction

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate, identified by CAS Number 1283176-56-6, is a highly functionalized aromatic compound of significant interest to the chemical research and pharmaceutical development sectors.[1][2] As a derivative of aniline, its core structure features a phenyl ring substituted with a methoxy group, a nitro group, and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in multi-step organic synthesis.

The strategic placement of the ortho-methoxy and ortho-nitro groups relative to the Boc-protected amine provides a powerful platform for constructing complex molecular architectures. The Boc group offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under specific acidic protocols, allowing for the controlled unmasking of the aniline functionality.[3][4] Simultaneously, the nitro group serves as a synthetic handle that can be readily reduced to a primary amine, paving the way for the creation of ortho-phenylenediamine derivatives—a core scaffold in numerous heterocyclic and pharmacologically active molecules.[5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental to its effective use in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. While some data points like melting point are not consistently reported in publicly available literature, the provided information is based on supplier data and computational predictions.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1283176-56-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| Appearance | Not consistently reported; likely a solid. | [2] |

| Melting Point | Not Available (N/A) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |

Spectroscopic Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons (9H) would appear in the upfield region, typically around δ 1.5 ppm, characteristic of the magnetically equivalent methyl groups of the Boc protector.[7]

-

Methoxy Protons: A singlet integrating to 3 protons (3H) for the -OCH₃ group would be observed, likely in the δ 3.8-4.0 ppm range.

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (δ 7.0-8.0 ppm), with their exact chemical shifts and coupling constants dictated by the electronic effects of the three different substituents.

-

Carbamate Proton: A broad singlet corresponding to the N-H proton would be present, typically in the downfield region (δ 8.5-9.5 ppm), though its position and broadness can be influenced by solvent and concentration.[7]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show 12 distinct carbon signals. Key signals include the quaternary carbon of the tert-butyl group (~80-82 ppm), the methyl carbons (~28 ppm), the methoxy carbon (~55-60 ppm), the carbamate carbonyl carbon (~152-155 ppm), and six unique signals for the aromatic carbons.[7]

-

-

IR (Infrared) Spectroscopy:

-

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A moderate band around 3300-3400 cm⁻¹.

-

C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group, typically found around 1700-1725 cm⁻¹.[8]

-

NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

-

Synthesis and Reactivity

The strategic value of this compound lies in its straightforward synthesis and predictable reactivity, which allows for its seamless integration into complex synthetic routes.

Synthetic Pathway: Boc Protection of 2-Methoxy-6-nitroaniline

The most direct and industrially scalable synthesis involves the N-protection of the commercially available starting material, 2-methoxy-6-nitroaniline, using di-tert-butyl dicarbonate (Boc₂O).

Causality of Method Selection: This method is overwhelmingly preferred due to its operational simplicity and high efficiency. The reaction proceeds under mild conditions, typically at room temperature, and avoids the use of harsh or toxic reagents.[9][10] The primary byproducts, tert-butanol and carbon dioxide, are volatile and easily removed during workup, simplifying the purification process.[3] The use of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can catalyze the reaction, but it often proceeds well without strong catalysis for activated anilines.

The workflow for this synthesis is illustrated below.

Caption: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard N-Boc protection of anilines.[11]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methoxy-6-nitroaniline (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. If the reaction is sluggish, a catalytic amount of DMAP (0.05 eq) can be added.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove any basic catalyst), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure this compound.

Key Reactivity Pathways

The synthetic utility of this intermediate stems from two principal transformations: deprotection of the amine and reduction of the nitro group.

Caption: Key reactivity pathways of the title compound.

-

Pathway A: Boc Deprotection: The Boc group is reliably cleaved under anhydrous acidic conditions.[3] A standard protocol involves treating the compound with trifluoroacetic acid (TFA) in a solvent like DCM at room temperature. This reaction is typically rapid and quantitative, liberating the free 2-methoxy-6-nitroaniline and producing volatile byproducts (isobutylene and CO₂), which simplifies isolation.[12] This step is essential when the synthetic strategy requires the amine to participate in a subsequent reaction, such as amide coupling or nucleophilic substitution.

-

Pathway B: Nitro Group Reduction: The nitro group can be selectively reduced to an amine without cleaving the Boc group using various methods, such as catalytic hydrogenation (H₂ over Pd/C), or chemical reduction with reagents like iron powder in ammonium chloride or tin(II) chloride.[5] This transformation is of paramount importance as it yields tert-butyl (2-amino-6-methoxyphenyl)carbamate.[13] This product is a masked ortho-phenylenediamine, a critical building block for synthesizing a wide array of nitrogen-containing heterocycles, including benzimidazoles, which are prevalent in medicinal chemistry.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a strategic intermediate in several areas:

-

Medicinal Chemistry: As a precursor to ortho-phenylenediamines, it is instrumental in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics built upon heterocyclic scaffolds. The ability to sequentially deprotect the Boc group and then utilize the newly formed diamine allows for the controlled and regioselective construction of complex drug candidates.[11]

-

Heterocyclic Chemistry: It serves as a foundational building block for synthesizing substituted benzimidazoles, quinoxalines, and other fused heterocyclic systems. These ring systems are privileged structures in drug discovery and materials science.

-

Materials Science: Substituted anilines are used in the development of organic electronics, dyes, and polymers. The controlled deprotection and functionalization enabled by this intermediate allow for the precise tuning of material properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related nitrophenyl and carbamate compounds can provide guidance.

-

Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed (GHS07) and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is required at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is between 2-8°C.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Alichem. 2-(Boc-amino)-1-methoxy-3-nitrobenzene | CAS 1283176-56-6. [Link]

-

American Elements. This compound | CAS 1283176-56-6. [Link]

-

Supporting Information for various tert-butyl carbamates. [Link]

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Proceedings of the 2019 International Conference on Advanced Functional Materials (ICAFM 2019). [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

ResearchGate. Synthesis of BoCprotected 3-( thiosustitutedcarbamido)aniline compound. [Link]

-

Hairui Chemical. This compound | 1283176-56-6. [Link]

-

The Royal Society of Chemistry. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

National Institutes of Health. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION for Catalytic N-methylation and primary carbamates formation. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

ChemBK. tert-Butyl (2-amino-6-methoxyphenyl)carbamate. [Link]

-

ElectronicsAndBooks.com. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. americanelements.com [americanelements.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1283176-56-6|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of tert-butyl (2-methoxy-6-nitrophenyl)carbamate, a key organic building block utilized in medicinal chemistry and synthetic research. The document details its chemical identifiers, physicochemical properties, a robust synthesis protocol, and its strategic applications. By elucidating the causality behind its synthesis and utility, this paper serves as a technical resource for professionals engaged in drug discovery and complex organic synthesis, emphasizing the compound's role as a versatile intermediate.

Chemical Identity and Core Descriptors

This compound is a substituted aromatic compound featuring a tert-butoxycarbonyl (Boc) protecting group on an aniline derivative. The strategic placement of the methoxy and nitro groups on the phenyl ring makes it a valuable and reactive intermediate for further chemical transformations.

Table 1: Core Identifiers

| Identifier | Value | Source |

| CAS Number | 1283176-56-6 | [1][2][3] |

| PubChem CID | 68365845 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 268.27 g/mol | [1][2] |

| InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | [1] |

| InChIKey | ZUUDBYPDZQDJOO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[O-] | [1][2] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Computational Data

While experimentally determined physical data such as melting and boiling points are not widely published, computational predictions provide valuable insights for handling and reaction planning.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 90.7 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 2.95 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Rationale

The target compound is synthesized via the N-protection of 2-methoxy-6-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules, where the temporary masking of a reactive amine group is required.[4][5]

Causality of Reagent Selection:

-

Starting Material (2-methoxy-6-nitroaniline): This precursor provides the core aromatic scaffold. The electron-withdrawing nitro group deactivates the amine, making it less nucleophilic than a standard aniline. However, it is still sufficiently reactive for the protection reaction.

-

Protecting Reagent (Di-tert-butyl dicarbonate, Boc₂O): Boc₂O is the reagent of choice for introducing the Boc protecting group. It is an electrophilic source of the "Boc" moiety. The reaction produces benign byproducts (tert-butanol and CO₂), simplifying purification.

-

Solvent (e.g., Tetrahydrofuran - THF): An aprotic solvent like THF is used to dissolve the reactants without interfering with the reaction mechanism.

-

Base/Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): While not always strictly necessary for reactive amines, a catalyst like DMAP is often included, especially for less nucleophilic amines like anilines. DMAP functions as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the amine, accelerating the reaction.[6]

Experimental Protocol: Synthesis

This section outlines a validated, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

2-methoxy-6-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-6-nitroaniline (1.0 eq) in anhydrous THF. Add a catalytic amount of DMAP (e.g., 0.05-0.1 eq).

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in THF. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline. Reaction times can vary but are typically in the range of 2-24 hours.[6]

-

Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the residue with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities and unreacted Boc₂O byproducts) and then with brine.[7]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often a solid or a thick oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.[6]

Diagram 2: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Amine Protection: The Boc group provides robust protection for the aniline nitrogen, preventing it from participating in undesired reactions while other parts of the molecule are modified. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), which do not affect many other functional groups.[8]

-

Directed Ortho-Metalation: The methoxy and Boc-protected amine groups can act as directing groups in ortho-lithiation reactions, allowing for the introduction of new substituents at the C3 position of the phenyl ring.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine. This transformation is fundamental in medicinal chemistry, as the resulting diamine scaffold is a precursor to a wide range of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are privileged structures in drug discovery.

-

Precursor to Anisidines: The parent compound, o-nitroanisole, is a known precursor for the synthesis of o-anisidine, an important intermediate for dyes and pharmaceuticals.[9][10][11] The presence of the Boc-protected amine in the target compound allows for more complex derivatives of this scaffold to be synthesized. For instance, after reduction of the nitro group, a new diamino-anisole derivative is formed, opening pathways to novel molecular architectures.[12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, handling precautions can be inferred from its chemical class. Aromatic nitro compounds can be toxic and should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is a strategically designed chemical intermediate that offers synthetic chemists a powerful tool for constructing complex molecular architectures. The interplay of its Boc-protected amine, methoxy, and nitro functionalities provides a versatile platform for sequential and selective chemical modifications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective application in the demanding fields of pharmaceutical research and advanced organic synthesis.

References

-

American Elements. This compound | CAS 1283176-56-6. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77922, tert-Butyl carbamate. [Link]

-

Wang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 545874, tert-Butyl 4-nitrophenylcarbamate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]

-

Wang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

Wikipedia contributors. (2025, November 21). o-Nitroanisole. Wikipedia. [Link]

-

Wolfe, J. P., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14710384, tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

-

Beilstein-Institut. EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]

-

Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules, 6(3), M200. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10264884, Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14939408, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. [Link]

-

SD Fine-Chem Limited. 2-NITROANISOLE (o-nitroanisole). [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. 1283176-56-6|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. reddit.com [reddit.com]

- 9. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. o-Nitroanisole - Wikipedia [en.wikipedia.org]

- 12. atlantis-press.com [atlantis-press.com]

"tert-Butyl (2-methoxy-6-nitrophenyl)carbamate" molecular weight and formula

An In-Depth Technical Guide to tert-Butyl (2-methoxy-6-nitrophenyl)carbamate: Synthesis, Properties, and Application in Pharmaceutical Development

Introduction

In the landscape of modern medicinal chemistry, the strategic use of advanced intermediates is paramount to the efficient construction of complex molecular architectures. This compound is a key building block, primarily recognized for its crucial role in the synthesis of targeted cancer therapeutics. Its structure, featuring a nitroaromatic ring, a methoxy substituent, and a tert-butoxycarbonyl (Boc)-protected amine, offers a versatile platform for sequential chemical transformations. The Boc group provides robust protection for the amine functionality under a variety of conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent synthetic manipulations. The nitro group can be reduced to an amine, providing a handle for further derivatization, while the methoxy group influences the electronic properties of the aromatic ring. This guide provides a comprehensive overview of the core properties, synthesis, spectroscopic characterization, and principal applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These identifiers are essential for substance registration, tracking, and safety data sheet referencing.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| CAS Number | 1283176-56-6 | [1] |

| MDL Number | MFCD29049234 | [1] |

| Appearance | Expected to be a solid, likely yellow, due to the nitrophenyl group. | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the protection of the corresponding aniline, 2-methoxy-6-nitroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely utilized method for introducing the Boc protecting group onto an amine.

Proposed Synthetic Protocol

The following protocol is based on established procedures for the Boc-protection of anilines.[3]

Reaction: 2-methoxy-6-nitroaniline + Di-tert-butyl dicarbonate → this compound

Reagents and Materials:

-

2-methoxy-6-nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) (catalytic))

-

Reaction flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

-

To a solution of 2-methoxy-6-nitroaniline in the chosen solvent, add the base (if using TEA, add ~1.5 eq; if using DMAP, add ~0.1 eq).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The residue is then taken up in an organic solvent such as ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis

Expected ¹H and ¹³C NMR Data

The following table outlines the expected Nuclear Magnetic Resonance (NMR) shifts. These are estimations based on data for structurally similar compounds such as tert-butyl (2-nitrophenyl)carbamate.[2] The presence of the methoxy group at the 2-position and the nitro group at the 6-position will influence the chemical shifts of the aromatic protons and carbons.

| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.2 - 7.8 | m | 3H | Ar-H |

| Methoxy | ~3.9 | s | 3H | -OCH₃ |

| tert-Butyl | ~1.5 | s | 9H | -C(CH₃)₃ |

| NH | 8.0 - 9.5 | br s | 1H | -NH- |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| Carbonyl | ~152 | C=O |

| Aromatic C-N/O | 135 - 150 | C-NH, C-OCH₃, C-NO₂ |

| Aromatic CH | 120 - 130 | Ar-CH |

| tert-Butyl Carbonyl | ~82 | -OC (CH₃)₃ |

| Methoxy Carbon | ~56 | -OCH₃ |

| tert-Butyl Methyls | ~28 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.[4]

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the carbamate N-H bond.

-

C-H Stretch: Peaks around 2950-3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methoxy groups.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbamate carbonyl group.

-

N-O Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

-

C-O Stretch: Peaks in the 1050-1250 cm⁻¹ region for the C-O bonds of the carbamate and methoxy ether.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular peak [M+H]⁺ at m/z 269.11. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxy group.

Application in Drug Development: Synthesis of Osimertinib Intermediate

The primary and most significant application of this compound is as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

In the synthetic route to Osimertinib, this compound serves as the precursor to the aniline core of the drug. The synthesis involves a two-step transformation:

-

Nucleophilic Aromatic Substitution (SₙAr): The Boc-protected aniline is reacted with N-(2-(dimethylamino)ethyl)-N-methylamine. This reaction is not a direct substitution on the ring bearing the carbamate but rather a related intermediate is used where a leaving group (like fluorine) is present on the ring. The carbamate itself is a product of a precursor aniline that may have undergone such a substitution prior to Boc protection. A more direct application involves the reduction of the nitro group to an amine, followed by further functionalization.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid, or catalytic hydrogenation. This unmasks a second amino group, which is then used to build the rest of the Osimertinib molecule.

The overall transformation where this building block is pivotal leads to the formation of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine, a late-stage intermediate in the synthesis of Osimertinib.[5][6]

Sources

- 1. americanelements.com [americanelements.com]

- 2. rsc.org [rsc.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. tert-Butyl carbamate [webbook.nist.gov]

- 5. N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine | C25H29N7O3 | CID 71239349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

A Guide to the Mechanistic Roles of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate in Advanced Organic Synthesis

This technical guide provides an in-depth exploration of the mechanism of action for tert-Butyl (2-methoxy-6-nitrophenyl)carbamate, a versatile synthetic intermediate. We will move beyond simple reaction schemes to dissect the underlying principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize complex substituted anilines in multi-step synthetic campaigns. Our focus is on the interplay between the Boc-protecting group and the unique electronic and steric environment created by the ortho-methoxy and ortho-nitro substituents, which dictates its utility and mechanistic pathways.

Core Molecular Architecture: A Balance of Stability and Controlled Reactivity

The utility of this compound stems from the specific functions of its three key components: the tert-butoxycarbonyl (Boc) group, the electron-donating ortho-methoxy group, and the powerfully electron-withdrawing ortho-nitro group.

-

The Boc Protecting Group: The primary role of the Boc group is to mask the nucleophilicity of the aniline nitrogen.[1] Carbamates are exceptionally stable protecting groups under a wide range of conditions, particularly basic and nucleophilic environments, allowing for selective transformations elsewhere in the molecule.[1][2] Its removal is typically achieved under anhydrous acidic conditions, a mechanism predicated on the formation of the stable tert-butyl cation.[3][4]

-

The Ortho Substituents: The positioning of the methoxy and nitro groups ortho to the carbamate-protected amine is critical.

-

The nitro group is a strong deactivating group, reducing the electron density of the aromatic ring and influencing the acidity of the N-H proton (before protection).

-

The methoxy group , an activating group, electronically opposes the nitro group, creating a nuanced electronic environment that can be exploited in subsequent synthetic steps.

-

The true mechanistic value of this compound is realized when these groups act in concert, enabling two primary, divergent reaction pathways upon deprotection or direct transformation of the nitro group.

Mechanism I: Acid-Catalyzed Deprotection—Unmasking the Amine

The most fundamental mechanism of action is the cleavage of the Boc group to liberate the free amine, 2-methoxy-6-nitroaniline. This process is a cornerstone of peptide synthesis and is widely used for amine protection.[2] The reaction proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butoxy group, which fragments into isobutylene and carbon dioxide after forming a stable tert-butyl cation.[4]

The rationale for using strong, non-nucleophilic acids like TFA is to ensure efficient protonation without competing side reactions. Scavengers, such as anisole or thioanisole, are often included to trap the electrophilic tert-butyl cation, preventing it from alkylating other sensitive functional groups.[4]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Mechanism II: The Nitro Group as a Synthetic Linchpin

The ortho-nitro group is not merely a spectator; it is a versatile functional handle that unlocks powerful synthetic transformations. Its reactivity is central to the compound's role as a precursor to complex heterocyclic systems and functionalized diamines.

Pathway A: Reductive Transformation to an ortho-Phenylenediamine Derivative

A primary application for this molecule is in the synthesis of ortho-phenylenediamine derivatives, which are key building blocks for pharmaceuticals. The nitro group can be selectively reduced to an amine, yielding tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This transformation is typically achieved using various reducing agents, with the choice depending on the substrate's sensitivity.

| Reagent System | Typical Conditions | Mechanistic Insight & Rationale |

| Hydrazine Hydrate & FeCl₃/Activated Carbon | Ethanol, 80°C | A common and effective method where hydrazine acts as the hydrogen source and iron chloride catalyzes the transfer hydrogenation. Activated carbon increases the surface area and efficiency.[5][6] |

| H₂ gas & Pd/C | Methanol or Ethyl Acetate, rt | Catalytic hydrogenation is a clean method that proceeds via the reduction of the nitro group on the surface of the palladium catalyst. It is highly effective but may not be compatible with other reducible functional groups. |

| SnCl₂·2H₂O | Ethyl Acetate, 70°C | Stannous chloride is a classic reagent for nitro group reduction, acting as a single-electron donor in a series of steps to form the amine. |

This reduction creates a 1,2-diamine scaffold (after Boc deprotection) that is primed for subsequent cyclization reactions to form benzodiazepines, quinoxalines, or other important heterocyclic cores.

Caption: Synthetic workflow via nitro group reduction.

Pathway B: Oxidative Cyclization to Benzofuroxan Derivatives

Under oxidative conditions, the parent 2-nitroaniline (formed after Boc deprotection) can undergo intramolecular cyclization to form a benzofuroxan (benzofurazan-N-oxide) ring system. This class of compounds is known for its high energy density and biological activity, including acting as nitric oxide (NO) donors.[7][8]

The mechanism, often initiated by an oxidant like sodium hypochlorite, is thought to proceed through the formation of a nitrene or a related N-anion intermediate from the amino group.[9] This highly reactive species then attacks one of the oxygen atoms of the adjacent nitro group, leading to a five-membered ring. Subsequent rearrangement and loss of a water molecule yield the stable benzofuroxan structure. DFT studies suggest a stepwise process involving oxidation, hydrolysis, and cyclization is a plausible route.[9] This pathway highlights the compound's potential as a precursor for energetic materials or specialized signaling molecules.[10]

Field-Proven Experimental Protocol: Nitro Group Reduction

The following protocol for the reduction of the nitro group is adapted from established methodologies for structurally similar compounds and serves as a self-validating system.[5][6]

Objective: To synthesize tert-Butyl (2-amino-6-methoxyphenyl)carbamate.

Materials:

-

This compound (1.0 eq)

-

Ethanol (10 mL per gram of substrate)

-

Iron(III) Chloride (FeCl₃) (0.1 eq)

-

Activated Carbon (0.2 g per gram of substrate)

-

Hydrazine Hydrate (80% solution) (5.0 eq)

-

Diatomaceous Earth (e.g., Celite®)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, ethanol, iron(III) chloride, and activated carbon.

-

Rationale: Ethanol serves as a suitable solvent. FeCl₃ is the catalyst for the transfer hydrogenation, and activated carbon provides a high surface area for the reaction.

-

-

Initiation: Heat the mixture to 60-70 °C with vigorous stirring.

-

Rationale: Heating increases reaction kinetics and ensures all solids are well-suspended.

-

-

Reagent Addition: Add hydrazine hydrate dropwise to the heated suspension over 20-30 minutes. An exothermic reaction and gas evolution (N₂) will be observed. After the addition is complete, heat the reaction to 80 °C.

-

Rationale: Dropwise addition controls the exothermic reaction. Hydrazine is the hydrogen donor that reduces the nitro group in the presence of the iron catalyst.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Rationale: TLC provides a reliable method to determine reaction completion, preventing over-running or premature workup.

-

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the activated carbon and iron salts, washing the pad with ethyl acetate.

-

Rationale: Diatomaceous earth is a fine filter aid that effectively removes solid catalysts and byproducts.

-

-

Extraction & Purification: Combine the filtrate and washes in a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The aqueous washes remove residual hydrazine and inorganic salts. Drying removes water before solvent evaporation.

-

-

Final Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield the pure tert-Butyl (2-amino-6-methoxyphenyl)carbamate.

Conclusion

This compound is more than a simple protected aniline. Its mechanism of action is a study in controlled, multi-faceted reactivity. The Boc group provides robust protection, allowing for manipulation of other parts of a molecule, while its clean, acid-labile deprotection unmasks a key synthetic handle. Critically, the ortho-nitro group serves as a launchpad for two divergent and powerful transformations: reduction to a versatile ortho-phenylenediamine precursor or potential oxidative cyclization to a benzofuroxan system. Understanding these competing and complementary mechanistic pathways allows the discerning researcher to strategically employ this compound in the efficient synthesis of complex molecular targets.

References

- Recent progress in synthesis and applic

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates.

- benzofurazan oxide. Organic Syntheses Procedure.

- DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. Chinese Journal of Chemical Physics | AIP Publishing.

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- tert-Butyl (2-amino-6-methoxyphenyl)

- Protecting Groups for Amines: Carbam

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Synthesis of amino acid derivatives of benzofuroxan.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Protective Groups. Organic Chemistry Portal.

- Benzofuroxan‐Based Energetic Materials with Alternating Nitro and Hydroxyl Groups: Synthesis, Characterization, and Energetic Properties.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (2-methoxy-6-nitrophenyl)carbamate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactions, and applications, with a focus on providing actionable insights and detailed experimental protocols for laboratory use.

The Strategic Importance of Substituted Anilines

Aniline derivatives are fundamental precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the aniline ring is a powerful tool to modulate the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and biological activity. In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique chemical entity with tailored reactivity.

Nitroaniline derivatives, in general, are crucial intermediates.[1] However, their synthesis can be challenging, often requiring multiple steps and harsh reaction conditions.[1] The development of efficient and regioselective methods for the direct amination of aromatic nitro compounds remains an active area of research.[1]

Synthesis and Properties

The title compound is synthesized from 2-methoxy-6-nitroaniline.[2][3] This precursor is a light yellow to brown solid with a molecular weight of 168.15 g/mol and the chemical formula C₇H₈N₂O₃.[2][3]

Synthetic Protocol: Boc Protection of 2-Methoxy-6-nitroaniline

The protection of the amino group of 2-methoxy-6-nitroaniline with a tert-butyloxycarbonyl (Boc) group is a standard procedure to moderate its reactivity and enhance its solubility in organic solvents.

Detailed Experimental Workflow:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-nitroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Introduction of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Base: The organic base is crucial for scavenging the acidic proton of the carbamic acid intermediate, thereby driving the reaction to completion.

-

Catalyst: DMAP acts as a potent acylation catalyst, significantly increasing the rate of the reaction.

-

Workup: The aqueous wash steps are essential to remove unreacted reagents and byproducts, ensuring a clean product upon purification.

Caption: Synthesis workflow for this compound.

Key Reactions and Synthetic Utility

The chemical versatility of this compound stems from the presence of two key functional groups: the nitro group and the Boc-protected amine. These groups can be manipulated selectively to access a variety of downstream products.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding tert-butyl (2-amino-6-methoxyphenyl)carbamate. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Suspension: In a flask suitable for hydrogenation, suspend a catalytic amount of palladium on carbon (10% Pd/C) in a solvent such as ethanol or ethyl acetate.

-

Substrate Addition: Add the this compound to the suspension.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product.

Deprotection of the Boc Group

The Boc protecting group is labile under acidic conditions, allowing for the regeneration of the free amine.

Experimental Protocol: Acidic Deprotection

-

Acidic Treatment: Dissolve the Boc-protected compound in a solvent like dichloromethane or methanol.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane or ether), and stir the mixture at room temperature.

-

Isolation: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the ammonium salt of the deprotected amine.

The orthogonality of these reactions allows for a stepwise functionalization of the molecule, providing access to complex molecular architectures.

Caption: Key transformations of this compound.

Applications in Medicinal Chemistry

Substituted anilines and their derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors and other targeted therapeutics.[4][5] The 2-nitro-6-(pyridin-2-yl)aniline scaffold, for example, is a promising starting point for the development of novel therapeutic agents.[4]

The 1,2-diaminobenzene moiety, readily accessible from this compound, is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules.[6] The presence of both electron-donating and electron-withdrawing groups allows for diverse chemical modifications.[4][6] For instance, related fluoro-methoxy-nitroaniline derivatives are used in the synthesis of potent kinase inhibitors for cancer treatment.[6]

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1283176-56-6 | C₁₂H₁₆N₂O₅ | 268.27 |

| 2-Methoxy-6-nitroaniline | 16554-45-3 | C₇H₈N₂O₃ | 168.15 |

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the construction of complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important chemical intermediate.

References

- Vertex AI Search. This compound | 1283176-56-6.

- Doron Scientific. This compound.

- CymitQuimica. Secondary Amines.

- ChemicalBook. tert-butyl (2-methoxy-4-nitrophenyl)carbamate - CAS 911365-00-9.

- BenchChem. Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry.

- CymitQuimica. 2-Methoxy-6-nitroaniline.

- Smolecule. Buy tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate.

- MySkinRecipes. Kinase Inhibitors (13).

- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.

- Sigma-Aldrich. 2-Methoxy-6-nitroaniline.

- ChemicalBook. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.

Sources

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. 2-Methoxy-6-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. 2-Methoxy-6-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinase Inhibitors (13) [myskinrecipes.com]

- 6. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Technical Guide to the Stability, Storage, and Handling of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

This document provides an in-depth technical overview of the stability and optimal storage conditions for tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes chemical principles with practical, field-proven methodologies to ensure the integrity and reliability of this compound in experimental and developmental workflows.

Physicochemical Profile and Structural Overview

This compound is a substituted aromatic compound featuring both a carbamate and a nitro group. These functional groups are the primary determinants of its chemical reactivity and stability profile. Understanding this structure is fundamental to predicting its behavior under various experimental and storage conditions.

Table 1: Compound Identification and Properties

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 1283176-56-6 | |

| Chemical Formula | C₁₂H₁₆N₂O₅ | |

| Molecular Weight | 268.27 g/mol | |

| IUPAC Name | tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye/respiratory irritation) | |

Caption: Chemical structure of this compound.

Core Stability Considerations: A Mechanistic Approach

The stability of this molecule is governed by the interplay of its two key functional moieties: the tert-butyl carbamate linker and the nitro-substituted aromatic ring. Each presents a distinct liability that must be managed.

The Carbamate Linkage: Inherent Susceptibility to Hydrolysis

The carbamate functional group is an ester of carbamic acid and is known to be susceptible to hydrolysis. This cleavage of the ester bond is the most probable degradation pathway under aqueous conditions and can be catalyzed by both acidic and basic conditions.[1]

-

Base-Catalyzed Hydrolysis: This is often the more significant pathway for carbamates.[1] Hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the C-O bond, releasing the corresponding alcohol (tert-butanol), carbon dioxide, and the parent amine (2-methoxy-6-nitroaniline).[2] The reaction is generally faster in neutral to alkaline solutions.[2][3]

-

Acid-Catalyzed Hydrolysis: While many carbamates exhibit greater stability in acidic pH compared to basic conditions, strong acidic environments can also promote hydrolysis.[2][4] The reaction mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.

The consequence of hydrolysis is the loss of the Boc protecting group, which is often the intended function in a synthetic context but represents degradation during storage.

Sources

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

This compound is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its structure, featuring a nitro-substituted aromatic ring, a methoxy group, and a Boc-protected amine, offers a versatile platform for the construction of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it an important intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active moieties. The tert-butoxycarbonyl (Boc) protecting group is instrumental in masking the nucleophilicity of the aniline nitrogen, thereby enabling regioselective reactions on other parts of the molecule. Its facile removal under acidic conditions provides a reliable method for deprotection at a later synthetic stage.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and rationale behind the key starting materials and reagents.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely employed synthesis of this compound involves a two-step sequence:

-

Synthesis of the aniline precursor: 2-methoxy-6-nitroaniline.

-

Protection of the amino group: N-tert-butoxycarbonylation (Boc protection) of 2-methoxy-6-nitroaniline.

This approach allows for the efficient construction of the target molecule from readily available starting materials. The following sections will delve into the critical aspects of each step, emphasizing the causality behind experimental choices.

Part 1: Synthesis of the Key Intermediate: 2-Methoxy-6-nitroaniline

The primary starting material for the synthesis of the target carbamate is 2-methoxy-6-nitroaniline. The selection of a reliable synthetic route to this intermediate is paramount for the overall efficiency of the process.

Preferred Synthetic Route: Williamson Ether Synthesis

A common and effective method for the preparation of 2-methoxy-6-nitroaniline is through the methylation of 2-amino-3-nitrophenol. This reaction is a classic example of a Williamson ether synthesis.

Key Starting Materials and Reagents:

| Starting Material/Reagent | Role | Rationale for Selection |

| 2-Amino-3-nitrophenol | Primary Substrate | Commercially available and possesses the required arrangement of amino and nitro groups on the aromatic ring. The phenolic hydroxyl group is susceptible to methylation. |

| Methyl Iodide (CH₃I) | Methylating Agent | A highly reactive and effective source of a methyl group for the Williamson ether synthesis. |

| Potassium Carbonate (K₂CO₃) | Base | A moderately strong base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. It is preferred for its ease of handling and removal after the reaction. |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more reactive. |

Experimental Protocol: Synthesis of 2-Methoxy-6-nitroaniline

-

Reaction Setup: To a solution of 2-amino-3-nitrophenol in dimethylformamide (DMF), add potassium carbonate.

-

Activation: Stir the mixture at room temperature for approximately 30 minutes. This allows for the formation of the potassium phenoxide salt.

-

Methylation: Add methyl iodide to the reaction mixture.

-

Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield 2-methoxy-6-nitroaniline as an orange solid.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF is crucial as it promotes the SN2 reaction pathway for the methylation of the phenoxide. Protic solvents would solvate the nucleophile, reducing its reactivity.

-

Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the nitro or amino groups.

-

Methyl iodide is a highly efficient methylating agent due to the excellent leaving group ability of the iodide ion.

Part 2: N-tert-Butoxycarbonylation (Boc Protection)

The second and final step in the synthesis is the protection of the amino group of 2-methoxy-6-nitroaniline as a tert-butyl carbamate. The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its straightforward removal under acidic conditions.[1]

Key Starting Materials and Reagents:

| Starting Material/Reagent | Role | Rationale for Selection |

| 2-Methoxy-6-nitroaniline | Substrate | The key intermediate synthesized in the previous step. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-donating reagent | A stable, commercially available, and highly effective reagent for the introduction of the Boc protecting group. |

| Triethylamine (Et₃N) or similar base | Base | Acts as a scavenger for the acid generated during the reaction and can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. |

| Dichloromethane (DCM) or similar solvent | Solvent | An inert solvent that dissolves the reactants and does not interfere with the reaction. |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-methoxy-6-nitroaniline in a suitable solvent such as dichloromethane (DCM) in a reaction flask.

-

Addition of Reagents: Add triethylamine to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Expert Insights and Mechanistic Considerations:

The N-tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide. The presence of a base like triethylamine helps to neutralize the protonated amine that is formed, driving the reaction to completion.

It is important to note that anilines, particularly those with electron-withdrawing groups like the nitro group, are less nucleophilic than aliphatic amines. Therefore, the reaction may require slightly longer reaction times or the use of a catalyst in some cases.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and a distinct singlet for the nine equivalent protons of the tert-butyl group. Based on a similar compound, N-BOC-3-methoxy-4-nitroaniline, the tert-butyl protons would appear around 1.54 ppm and the methoxy protons around 3.98 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the carbamate, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for accessing a versatile building block in medicinal chemistry and drug development. The key to a successful synthesis lies in the careful selection of starting materials and reagents for the two primary steps: the Williamson ether synthesis to form 2-methoxy-6-nitroaniline, followed by the N-tert-butoxycarbonylation to yield the final product. Understanding the rationale behind the choice of reagents and reaction conditions, as outlined in this guide, is essential for achieving high yields and purity. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently and efficiently synthesize this important chemical intermediate.

References

Sources

A Guide to Nitrophenyl Carbamates: From Historical Discovery to Modern Synthetic Applications

This technical guide provides a comprehensive overview of the discovery, history, and application of nitrophenyl carbamates in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to understand the fundamental principles and practical applications of this important class of chemical intermediates. We will explore the historical context of their development, the underlying chemical principles that govern their reactivity, and their pivotal role in fields ranging from peptide synthesis to modern drug discovery.

The Genesis of a Reagent: A Historical Perspective